molecular formula C11H11N5 B2853441 4-methyl-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole CAS No. 2310154-37-9

4-methyl-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole

Cat. No.: B2853441
CAS No.: 2310154-37-9
M. Wt: 213.244
InChI Key: DDMGSHKASRDBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpyrazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4-methyl-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, as a cyclin-dependent kinase (CDK) inhibitor, it can interfere with cell cycle progression, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the presence of the pyrazole ring can contribute to its binding affinity and specificity for certain enzymes and receptors .

Properties

IUPAC Name

5-methyl-7-(4-methylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-8-6-13-15(7-8)11-5-9(2)14-10-3-4-12-16(10)11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMGSHKASRDBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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